molecular formula C16H27N5O3 B1656139 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline CAS No. 5096-26-4

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline

Cat. No.: B1656139
CAS No.: 5096-26-4
M. Wt: 337.42 g/mol
InChI Key: LJURWBQQJWAVFJ-UHFFFAOYSA-N
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Description

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline is a derivative of theophylline, a methylxanthine drug commonly used for its bronchodilator effectsTheophylline itself is known for its ability to relax bronchial smooth muscle and is used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Preparation Methods

The synthesis of 7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline typically involves the modification of the theophylline molecule. One common method is the alkylation of theophylline with 3-(dipropylamino)-2-hydroxypropyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the reaction .

Chemical Reactions Analysis

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can undergo various chemical reactions, including:

Scientific Research Applications

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline has several scientific research applications:

Comparison with Similar Compounds

7-(3-(Dipropylamino)-2-hydroxypropyl)theophylline can be compared with other methylxanthine derivatives such as:

This compound’s unique structure, with the dipropylamino and hydroxypropyl groups, may confer distinct pharmacological properties, making it a subject of interest for further research and development.

Properties

IUPAC Name

7-[3-(dipropylamino)-2-hydroxypropyl]-1,3-dimethylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N5O3/c1-5-7-20(8-6-2)9-12(22)10-21-11-17-14-13(21)15(23)19(4)16(24)18(14)3/h11-12,22H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJURWBQQJWAVFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)CC(CN1C=NC2=C1C(=O)N(C(=O)N2C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60965222
Record name 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5096-26-4
Record name Theophylline, 7-(3-(dipropylamino)-2-hydroxypropyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005096264
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-[3-(Dipropylamino)-2-hydroxypropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60965222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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